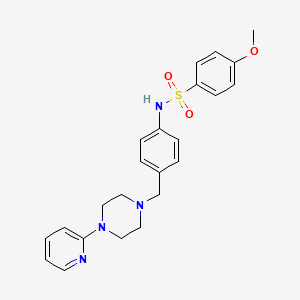

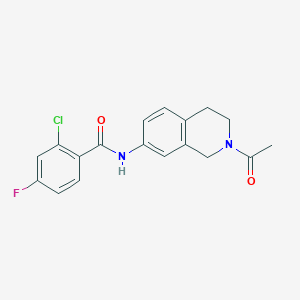

N-(1-benzothiophen-5-yl)-5-chlorothiophene-2-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Compounds with the benzothiophene structure are often used in scientific research due to their potential biological applications . They belong to the class of organic compounds known as benzothiophenes, which are polycyclic aromatic compounds containing a benzene fused to a thiophene .

Molecular Structure Analysis

The molecular structure of benzothiophene derivatives can vary greatly depending on the specific compound . The structure is typically determined using techniques such as X-ray crystallography or NMR spectroscopy.Chemical Reactions Analysis

Benzothiophene derivatives can undergo a variety of chemical reactions. For example, N-(1-benzothiophen-5-yl)-4- (2,5-dioxopyrrolidin-1-yl)benzamide, a similar compound, has been studied for its potential applications in scientific research.Physical And Chemical Properties Analysis

The physical and chemical properties of benzothiophene derivatives can vary greatly depending on the specific compound . These properties are typically determined using techniques such as mass spectrometry, NMR spectroscopy, and infrared spectroscopy.科学的研究の応用

Organic Electronics and Optoelectronics

N-(1-benzothiophen-5-yl)-5-chlorothiophene-2-carboxamide has been investigated for its potential in organic electronic devices. Researchers explore its use in organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and photovoltaic cells. Its unique molecular structure allows for efficient charge transport and light emission, making it a promising candidate for next-generation optoelectronic materials .

Biomedical Applications

a. Anticancer Properties: Studies suggest that this compound exhibits cytotoxic effects against certain cancer cell lines. Researchers investigate its mechanism of action and potential as an anticancer agent. Further exploration is needed to optimize its efficacy and minimize side effects.

b. Anti-Inflammatory Activity: N-(1-benzothiophen-5-yl)-5-chlorothiophene-2-carboxamide may possess anti-inflammatory properties. Investigations focus on its impact on inflammatory pathways and potential therapeutic applications in conditions such as rheumatoid arthritis and inflammatory bowel disease .

Materials Science: Nanocrystals

a. Synthesis and Properties: Researchers have synthesized nanocrystals of this compound and studied their properties. These nanocrystals exhibit size-dependent optical and electronic behavior. Understanding their growth mechanisms and surface chemistry is crucial for tailoring their properties for specific applications .

b. Programmed Assemblies: The self-assembly of nanocrystals into larger structures is an area of interest. Researchers explore how N-(1-benzothiophen-5-yl)-5-chlorothiophene-2-carboxamide nanocrystals can be organized into functional architectures, such as nanowires or thin films .

Photocatalysis

N-(1-benzothiophen-5-yl)-5-chlorothiophene-2-carboxamide may serve as a photocatalyst for organic transformations. Researchers explore its ability to drive chemical reactions under light irradiation, potentially enabling greener synthetic routes .

Computational Chemistry and Molecular Modeling

The compound’s electronic structure and reactivity are studied using computational methods. Researchers simulate its behavior, predict properties, and explore its interactions with other molecules. Such insights aid in designing novel materials and optimizing existing ones .

作用機序

Mode of Action

It is known that the compound interacts with its targets, leading to changes in cellular processes .

Biochemical Pathways

It is likely that the compound interacts with multiple pathways, leading to downstream effects that contribute to its overall action .

Pharmacokinetics

These properties would have a significant impact on the bioavailability of the compound .

Result of Action

It is likely that the compound induces changes at the molecular and cellular levels that contribute to its overall effects .

Safety and Hazards

特性

IUPAC Name |

N-(1-benzothiophen-5-yl)-5-chlorothiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8ClNOS2/c14-12-4-3-11(18-12)13(16)15-9-1-2-10-8(7-9)5-6-17-10/h1-7H,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXYHGNKHUGEKJC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CS2)C=C1NC(=O)C3=CC=C(S3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8ClNOS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-methyl-3-[(4-phenylpiperazin-1-yl)carbonyl][1,2,3]triazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2561269.png)

![4-(2-((1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamido)benzamide](/img/structure/B2561274.png)

![4-cyclopropyl-1,5-dioxo-1H,2H,3H,3aH,4H,5H-pyrrolo[1,2-a]quinazoline-3a-carboxylic acid](/img/structure/B2561275.png)

![N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)-4-propyl-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2561279.png)

![(Z)-5-(benzo[d][1,3]dioxol-5-ylmethylene)-3-(4-oxo-4-(piperidin-1-yl)butyl)-2-thioxothiazolidin-4-one](/img/structure/B2561280.png)

![2-((2-(indolin-1-yl)-2-oxoethyl)thio)-3-(2-methoxyphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2561284.png)